Fluoromethyl Azetidine Side-Chain Lifts ER-α Degradation Efficacy from 86% to 97% Relative to Non-Fluorinated Methyl-Azetidine
In the chromene-based SERD series, appending a fluoromethyl azetidine side-chain (compound 17h, which incorporates the core scaffold of tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate) increased ER-α degradation efficacy to 97% of the fulvestrant control, compared to 86% for the corresponding non-fluorinated methyl-azetidine parent compound [1]. This 11-percentage-point gain was measured in an ER-α in-cell western assay in MCF-7 cells (n ≥ 4) and is corroborated by an MCF-7 proliferation IC₅₀ ≤ 0.2 nM for 17h [1].
| Evidence Dimension | ER-α degradation efficacy (% of fulvestrant control) |
|---|---|
| Target Compound Data | 97% (compound 17h, fluoromethyl azetidine side-chain) |
| Comparator Or Baseline | 86% (non-fluorinated methyl-azetidine parent); also 63% for piperidine analog, 80% for fluoromethyl piperidine |
| Quantified Difference | +11 percentage points vs. non-fluorinated methyl-azetidine; +17 percentage points vs. piperidine |
| Conditions | ER-α in-cell western assay, MCF-7 breast cancer cells, n ≥ 4, efficacy normalized to fulvestrant control |
Why This Matters
For SERD programs, degradation efficacy is the primary efficacy driver; an 11-point deficit means the non-fluorinated analog would require additional optimization cycles that the fluoromethyl azetidine scaffold already resolves.
- [1] Lai, A., et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med. Chem. Lett. 2018, 10, 50–55. Table 1: Importance of a Monofluoromethyl Substituent to ER-α Degradation Efficacy. View Source
